molecular formula C11H12N2O B2962853 {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol CAS No. 1314984-20-7

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Cat. No. B2962853
CAS RN: 1314984-20-7
M. Wt: 188.23
InChI Key: GHKFLWUNKQPJNH-UHFFFAOYSA-N
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Description

“{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol” is an organic compound that contains an imidazole ring, which is a five-membered heterocycle with two nitrogen atoms . The compound has a molecular weight of 188.23 .


Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The InChI code for “{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol” is 1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Scientific Research Applications

  • N-Methylation and Transfer Hydrogenation using Methanol

    A study by Sarki et al. (2021) discusses the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This demonstrates the potential of methanol-based reactions in chemical synthesis.

  • Carbon Steel Corrosion Inhibition

    The application of imidazole derivative molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in inhibiting the corrosion of carbon steel in an acidic medium was explored by Costa et al. (2021). This study highlights the role of these molecules in materials science and corrosion prevention.

  • Synthesis of Carbonyl Compounds

    The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds were detailed by Ohta et al. (1987). This research demonstrates the chemical versatility of these compounds in organic synthesis.

  • Enantioselective Epoxidation of α,β-Enones

    The use of an organocatalyst derived from 1-phenylethylamine, which includes an imidazole ring, for enantioselective epoxidation of α,β-enones was investigated by Lu et al. (2008). This study contributes to the field of asymmetric synthesis and catalysis.

  • Synthesis of Biomimetic Chelating Ligands

    Research by Gaynor et al. (2023) on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates its potential as a precursor for biomimetic chelating ligands, which are important in mimicking biological binding sites.

  • Low-Cost Emitters with Large Stokes' Shift

    The synthesis and optical properties of imidazole derivatives, which include 1,3-diarylated imidazo[1,5-a]pyridine derivatives, were explored by Volpi et al. (2017). This research is significant in the development of cost-effective materials for optical applications.

Future Directions

Imidazole derivatives are being increasingly used in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on expanding the scope and improving the efficiency of these synthesis methods.

properties

IUPAC Name

[4-(1H-imidazol-5-ylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFLWUNKQPJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314984-20-7
Record name {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
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